1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid

Medicinal Chemistry Structure-Based Drug Design SAR Optimization

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1017782-77-2) is a heterocyclic building block with the molecular formula C11H14ClN3O2 and a molecular weight of 255.70 g/mol. It belongs to the class of N-aryl piperidine carboxylic acids and serves as a key intermediate in medicinal chemistry and agrochemical research programs, particularly in kinase inhibitor lead optimization.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.7 g/mol
CAS No. 1017782-77-2
Cat. No. B3022122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid
CAS1017782-77-2
Molecular FormulaC11H14ClN3O2
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)O
InChIInChI=1S/C11H14ClN3O2/c1-7-13-9(12)6-10(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17)
InChIKeyVWJQDRLTIJHYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1017782-77-2): A Pyrimidine-Piperidine Building Block with Differentiated Physicochemical and Synthetic Attributes


1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1017782-77-2) is a heterocyclic building block with the molecular formula C11H14ClN3O2 and a molecular weight of 255.70 g/mol [1]. It belongs to the class of N-aryl piperidine carboxylic acids and serves as a key intermediate in medicinal chemistry and agrochemical research programs, particularly in kinase inhibitor lead optimization [2]. The compound features a 4-position carboxylic acid on the piperidine ring, a 6-chloro substituent, and a 2-methyl group on the pyrimidine core, which collectively determine its reactivity profile, lipophilicity (XLogP3 = 2.0), and hydrogen-bonding capacity (1 donor, 5 acceptors, TPSA = 66.3 Ų) [1].

Why 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid Cannot Be Substituted with Regioisomers or Heteroaryl Analogs in Lead Optimization


Generic substitution of this building block with its 3-carboxylic acid regioisomer (CAS 2098002-69-6) or the pyrazine analog (CAS 919536-39-3) introduces quantifiable changes in molecular geometry, lipophilicity, and synthetic efficiency that can derail a structure-activity relationship (SAR) campaign. The 4-carboxylate vector projects substituents along a para-like trajectory from the piperidine ring, whereas the 3-carboxylate places them at an angle that alters target binding geometry . Furthermore, the pyrimidine core in this compound confers a measured XLogP3 advantage of 0.4 log units over the corresponding pyrazine analog, translating to a predicted ~2.5-fold increase in membrane permeability that impacts both cell-based potency and ADME profiles [1]. These differences are not surmountable through formulation adjustments and directly affect lead compound developability.

Specific Quantitative Evidence Supporting Selection of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid Over Analogs


Positional Regioisomerism: 4-COOH vs. 3-COOH Yields Different Molecular Exit Vectors for Conjugate Design

The target compound places the carboxylic acid at the 4-position of the piperidine ring, whereas the closest regioisomer (CAS 2098002-69-6) carries the acid at the 3-position. In the chair conformation, a 4-substituted piperidine directs the carboxylate along an equatorial trajectory that is collinear with the N-aryl bond, creating a linear, rod-like exit vector. In contrast, the 3-substituted isomer directs the carboxylate at approximately a 60° angle relative to that axis, resulting in a bent geometry that alters the spatial presentation of downstream amide or ester conjugates to biological targets . Both compounds share an identical molecular formula (C11H14ClN3O2) and molecular weight (255.70 g/mol), making the exit-vector difference the sole structural determinant of downstream binding mode [1].

Medicinal Chemistry Structure-Based Drug Design SAR Optimization

Lipophilicity Advantage: XLogP3 of Target Pyrimidine Is 0.4 Units Higher Than the Pyrazine Heteroaryl Analog

The target compound's pyrimidine core yields a computed XLogP3 of 2.0, while the structurally analogous pyrazine (1-(5-chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid, CAS 919536-39-3) records an XLogP3 of 1.6 [1][2]. This 0.4 log unit difference corresponds to an approximately 2.5-fold higher predicted octanol-water partition coefficient for the pyrimidine, based on the log-linear relationship between logP and passive membrane permeability [3]. Topological polar surface area (TPSA) is identical for both compounds at 66.3 Ų, confirming that the lipophilicity difference arises solely from the heteroaryl core electronics rather than changes in hydrogen-bonding capacity or molecular size [1][2].

Drug Design ADME Permeability

Commercial Purity: NLT 98% Available for Target Compound vs. 95% Typical for 3-COOH Regioisomer

Multiple vendors offer the target 4-carboxylic acid compound at guaranteed purity levels of NLT 98% (e.g., MolCore, ISO-certified), whereas the closest regioisomer 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 2098002-69-6) is typically supplied at 95% purity . The 3-percentage-point purity differential corresponds to a reduction in unspecified impurity burden from ≤5% to ≤2%, which can be critical when the building block serves as the final-step intermediate in a multi-step synthesis where impurities propagate and amplify .

Procurement Quality Control Building Block Purity

Synthetic Utility: Free Carboxylic Acid Enables Direct Amide Coupling Without Deprotection Step vs. Boc-Protected Analog

The target compound presents a free carboxylic acid ready for direct activation and amide/ester bond formation, whereas the commonly used Boc-protected analog (tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate, CAS 1361118-66-2) requires an additional quantitative deprotection step (typically TFA treatment) to unmask the carboxylic acid functionality . The Boc-protected analog has a molecular formula of C15H22ClN3O2 and a molecular weight of 311.81 g/mol, representing an additional 56.11 Da of protecting group mass that must be removed before the acid can participate in coupling chemistry . This adds one synthetic step, introduces potential epimerization or side-product formation, and reduces overall yield in library synthesis scenarios.

Synthetic Chemistry Parallel Synthesis Amide Coupling

Well-Characterized Safety Profile: Defined GHS Hazard Classification Facilitates Risk Assessment and Safe Handling

The compound carries a fully characterized GHS hazard profile with signal word 'Warning' and four defined hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This Level 2 (moderate) hazard classification is typical for heterocyclic carboxylic acid building blocks and allows straightforward implementation of standard laboratory protective measures (gloves, eye protection, fume hood). In contrast, the 3-carboxylic acid regioisomer (CAS 2098002-69-6) lacks a publicly available, structured safety data sheet from reputable sources, creating an information gap that complicates institutional chemical hygiene planning and procurement approval .

Safety Occupational Health R&D Handling

Application Scenarios Where 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid Provides Demonstrable Advantage


Kinase Inhibitor Lead Optimization Requiring Precise Vector Control for Hinge-Binding Motif Attachment

In ATP-competitive kinase inhibitor programs, the pyrimidine core of this compound serves as a hinge-binding recognition element, while the 4-carboxylic acid provides a linear exit vector for attaching solubilizing groups or targeting motifs. The 4-position geometry ensures that conjugated groups project toward the solvent-exposed region of the kinase active site rather than sterically clashing with the gatekeeper residue or the selectivity pocket [1]. The XLogP3 of 2.0 positions the core favorably within the typical lipophilicity range for oral kinase inhibitors (logP 1-4), reducing the risk of excessive lipophilicity-driven promiscuity compared to analogs with higher logP values [2].

Parallel Amide Library Synthesis for High-Throughput SAR Exploration

The free carboxylic acid functionality enables direct, one-step amide coupling with diverse amine partners in 96- or 384-well plate formats, eliminating the deprotection step required for Boc-protected analogs [1]. When procured at NLT 98% purity from ISO-certified suppliers, the building block minimizes the incidence of impurity-derived false positives in biochemical assays at screening concentrations up to 30 μM, improving the signal-to-noise ratio in primary screening data [2].

Agrochemical Lead Discovery Targeting Fungal or Insect Kinases

The 6-chloro substituent on the pyrimidine ring provides a synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, while the 4-carboxylic acid anchors the molecule for metabolite incorporation or prodrug strategies. The well-characterized GHS hazard profile (H302, H315, H319, H335) supports safe handling in kilogram-scale process chemistry campaigns typical of early agrochemical development [1].

Chemical Probe Development for Epigenetic Reader Domain Targets

The pyrimidine-piperidine scaffold is a privileged substructure in bromodomain and methyl-lysine reader domain chemical probes. The 4-carboxylic acid exit vector of this compound allows conjugation of biotin or fluorophore tags at a position that is predicted, based on structural modeling, to project away from the acetyl-lysine binding pocket, preserving target engagement. The documented 0.4 logP advantage over the pyrazine analog supports better passive cell permeability, which is critical for cell-based target engagement assays such as BRET or NanoBRET [1].

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